4-Chlorobutane-1-sulfonyl fluoride
Description
Contextualization within Sulfur(VI) Chemistry
Sulfur(VI) fluorides, which include sulfonyl fluorides (R-SO2F), fluorosulfates (RO-SO2F), and sulfamoyl fluorides (R2N-SO2F), represent the highest oxidation state of sulfur. nih.govacs.org This high oxidation state imparts a unique electrophilic character to the sulfur atom, making it susceptible to nucleophilic attack. acs.org Unlike their sulfonyl chloride counterparts, which are prone to reduction, the sulfur-fluorine bond in sulfonyl fluorides is exceptionally stable towards reduction, with cleavage occurring heterolytically. acs.orgsigmaaldrich.comnih.gov This stability, coupled with their tunable reactivity, has positioned sulfur(VI) fluorides as privileged electrophiles in modern chemistry. acs.org The field has seen a resurgence of interest, particularly with the advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a set of click reactions that rely on the reliable and specific reactivity of the S-F bond. acs.orgresearchgate.net
Historical Development and Significance of Sulfonyl Fluorides as Chemical Entities
The study of sulfonyl fluorides dates back to the mid-20th century, with initial investigations revealing their potential as inhibitors for serine proteases. nih.govresearchgate.net Early synthetic methods primarily involved the conversion of sulfonyl chlorides to sulfonyl fluorides using various fluoride salts. nih.gov However, these methods often suffered from low yields, especially for aliphatic sulfonyl fluorides which were susceptible to side reactions. nih.gov Significant advancements in synthetic methodologies have since been made, including the use of phase transfer catalysts, in situ generation of sulfonyl chlorides from sulfonic acids, and more recently, electrochemical and photochemical approaches. nih.govnih.gov These developments have made a wider range of sulfonyl fluorides, including aliphatic variants, more accessible for research and application. nih.govresearchgate.net Their significance has expanded beyond enzyme inhibition to encompass broad applications in drug discovery, chemical biology, and materials science. researchgate.netacs.orgresearchgate.net
Structural Attributes and Unique Chemical Reactivity Profile of the Sulfonyl Fluoride Moiety
The distinct reactivity of the sulfonyl fluoride moiety stems from the properties of the sulfur-fluorine bond. The S-F bond is strong and thermodynamically stable, rendering sulfonyl fluorides resistant to hydrolysis and thermolysis. nih.gov This stability allows them to be carried through various reaction conditions without decomposition. nih.gov However, the sulfur atom in the sulfonyl fluoride group is highly electrophilic and can be activated to react with nucleophiles under specific conditions. researchgate.net This "sleeping beauty" reactivity, where the compound is stable until "awakened" by a suitable reagent or catalyst, is a key feature. nih.gov
Sulfonyl fluorides react chemoselectively at the sulfur atom, avoiding the side reactions often observed with sulfonyl chlorides. sigmaaldrich.com They are known to react with a variety of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine, making them valuable tools in chemical biology for covalent labeling and inhibition of proteins. nih.govenamine.netrsc.org The reactivity of the sulfonyl fluoride can be modulated by the electronic properties of the attached organic group. acs.org
Table 1: Comparison of Sulfonyl Fluorides and Sulfonyl Chlorides
| Feature | Sulfonyl Fluorides (R-SO2F) | Sulfonyl Chlorides (R-SO2Cl) |
| Stability | High thermal and hydrolytic stability. nih.gov | Moisture sensitive, prone to hydrolysis and reductive collapse. acs.orgnih.gov |
| Reactivity | "Sleeping beauty" reactivity, can be activated for selective reactions. nih.gov | Highly reactive electrophiles, often leading to non-selective reactions. nih.gov |
| Reaction Products | Chemoselective sulfonylation products. sigmaaldrich.com | Can lead to a mixture of products due to side reactions. acs.org |
| Bond Cleavage | Exclusively heterolytic. nih.gov | Susceptible to reductive collapse yielding S(IV) species. acs.org |
Overview of the Strategic Importance of Halogenated Aliphatic Sulfonyl Fluorides in Chemical Transformations
Halogenated aliphatic sulfonyl fluorides, such as 4-Chlorobutane-1-sulfonyl fluoride, are particularly valuable synthetic intermediates due to their bifunctional nature. The presence of a halogen atom provides a second reactive site for further chemical modifications, such as nucleophilic substitution or cross-coupling reactions. This allows for the sequential or orthogonal introduction of different functional groups, enabling the construction of complex molecular architectures.
The sulfonyl fluoride group can act as a linchpin in "click" chemistry, for example in SuFEx reactions, to connect different molecular fragments. enamine.net The halogen atom can then be used to introduce another element of diversity. For instance, the chloro group in this compound can be displaced by a variety of nucleophiles to generate a library of compounds with diverse functionalities, all containing the stable sulfonyl fluoride handle for potential downstream applications, such as covalent modification of biomolecules. rsc.orgnih.gov
Research Significance and Potential Academic Contributions of Studies on this compound
While direct and extensive research specifically on this compound is not widely published, its study holds significant potential for academic contributions. The compound serves as an ideal model system to explore the interplay of two different reactive functional groups within the same molecule.
Key areas of potential research include:
Development of Novel Synthetic Methodologies: Investigating the selective and orthogonal reactivity of the sulfonyl fluoride and chloro groups can lead to new synthetic strategies for creating complex molecules.
Synthesis of Novel Covalent Probes: By functionalizing the chloro end of the molecule, a library of chemical probes can be generated. These probes, bearing the sulfonyl fluoride "warhead," could be used to target and covalently modify specific proteins, aiding in target identification and validation in chemical biology. rsc.orgnih.gov
Creation of New Polymers and Materials: The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel functional polymers. The sulfonyl fluoride groups within the polymer backbone or as side chains could be used for post-polymerization modifications.
The synthesis of this compound can be achieved from 4-chlorobutane-1-sulfonyl chloride, which in turn can be produced by the reaction of thiophane with chlorine in the presence of water. google.com
Table 2: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C4H8ClFO2S |
| Molecular Weight | 174.62 g/mol cymitquimica.com |
| CAS Number | 2105-83-1 aksci.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8ClFO2S |
|---|---|
Molecular Weight |
174.62 g/mol |
IUPAC Name |
4-chlorobutane-1-sulfonyl fluoride |
InChI |
InChI=1S/C4H8ClFO2S/c5-3-1-2-4-9(6,7)8/h1-4H2 |
InChI Key |
TVFRTMQEPDDYGX-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)CS(=O)(=O)F |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 4 Chlorobutane 1 Sulfonyl Fluoride Analogs
Electrophilic Nature of the Sulfonyl Fluoride (B91410) Group
The sulfonyl fluoride group (-SO₂F) is characterized by a highly electrophilic sulfur(VI) center. This electrophilicity arises from the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom bonded to the sulfur. Despite this, the S-F bond is exceptionally strong and thermodynamically stable, rendering the sulfonyl fluoride group relatively inert under many conditions. researchgate.netchemrxiv.org This unique combination of high electrophilicity and kinetic stability is a key feature of sulfonyl fluorides. ox.ac.uknih.gov They are notably resistant to hydrolysis and thermolysis compared to their sulfonyl chloride counterparts. researchgate.net
However, the latent reactivity of the sulfonyl fluoride group can be unleashed under specific conditions, allowing it to react with a variety of nucleophiles. sigmaaldrich.com This controlled reactivity is central to its utility, particularly in the context of "click chemistry," where reactions need to be highly specific and efficient. nih.gov The electrophilic sulfur atom is the exclusive site of reaction, leading to clean sulfonylation products without the side reactions often observed with sulfonyl chlorides. nih.gov
Nucleophilic Substitution Reactions
The electrophilic sulfur of the sulfonyl fluoride group is susceptible to attack by various nucleophiles, leading to substitution of the fluoride ion. These reactions are fundamental to the synthetic utility of sulfonyl fluorides, allowing for the construction of diverse molecular architectures.
The reaction of sulfonyl fluorides with primary and secondary amines is a cornerstone transformation for the synthesis of sulfonamides, a class of compounds with significant applications in medicinal chemistry. acs.orgtheballlab.com While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, their reaction with amines can be effectively promoted. theballlab.com
Early methods often required harsh conditions, such as the use of strong bases, an excess of the amine, or elevated temperatures. theballlab.com However, recent advancements have led to the development of milder and more efficient catalytic systems. For instance, the use of a Lewis acid catalyst like calcium triflimide [Ca(NTf₂)₂] has been shown to activate the sulfonyl fluoride towards nucleophilic attack by a wide range of amines, affording sulfonamides in good to excellent yields. theballlab.comnih.gov This method is effective for both sterically hindered and electronically diverse sulfonyl fluorides and amines. theballlab.com
Another approach involves the use of a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with silicon additives, which has proven to be a broad-spectrum method for the amidation of sulfonyl fluorides. thieme-connect.com This protocol is particularly effective for sterically demanding substrates and can be run with low catalyst loading. thieme-connect.com The deprotonation of the amine nucleophile has also been shown to control the reaction pathway. While neutral amines may react at other electrophilic sites in the molecule, the corresponding amine anions, generated using bases like lithium bis(trimethylsilyl)amide (LiHMDS), selectively attack the sulfonyl group to yield sulfonamides.
| Sulfonyl Fluoride | Amine | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Benzenesulfonyl fluoride | Aniline (B41778) | Ca(NTf₂)₂ (1 equiv), Et₃N (1 equiv), t-amylOH, 60 °C, 24 h | 63 | theballlab.com |
| 4-Cyanobenzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂ (1 equiv), t-amylOH, 60 °C, 1 h | 85 | nih.gov |
| Methanesulfonyl fluoride | 1-(5-(trifluoromethyl)-2-pyridinyl)piperazine | Ca(NTf₂)₂ (1 equiv), t-amylOH, 60 °C, 24 h | 88 | nih.gov |
| 4-Fluorobenzenesulfonyl fluoride | Diethylamine | LiHMDS (1.1 equiv), Toluene, rt, 16 h | >99 | |
| Various aryl sulfonyl fluorides | Various amines | HOBt (1 mol%), DIPEA, TMDS, DMSO, 25 °C, 24 h | 87-99 | ox.ac.ukthieme-connect.com |
Beyond amines, sulfonyl fluorides can be derivatized with a range of oxygen- and carbon-based nucleophiles. The reaction with phenoxides, for example, provides a route to sulfonate esters. Interestingly, the selectivity of the reaction can sometimes be controlled by the reaction conditions. For instance, 4-aminophenol (B1666318) reacts with a sulfonyl fluoride in the presence of Ca(NTf₂)₂ to predominantly form the sulfonamide, whereas the use of Cs₂CO₃ favors the formation of the sulfonic ester. theballlab.com
The reaction of sulfonyl fluorides with enolates, which are carbon-based nucleophiles derived from carbonyl compounds, is less commonly reported but represents a potential pathway for the formation of β-ketosulfones. The generation of enolates typically requires a strong base to deprotonate the α-carbon of a ketone, ester, or other carbonyl-containing compound. The resulting enolate is a powerful nucleophile that can, in principle, attack the electrophilic sulfur of a sulfonyl fluoride.
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry
The concept of Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful tool in chemical synthesis, earning its place as a "click chemistry" reaction. chemrxiv.orgnih.gov This is due to its high efficiency, broad scope, and the formation of exceptionally stable linkages.
SuFEx chemistry is predicated on the unique reactivity of the S(VI)-F bond. sigmaaldrich.com While inherently stable, this bond can be activated to undergo exchange with a variety of nucleophiles, particularly silyl-protected phenols and certain amines. The reaction is often catalyzed by bases or fluoride sources. sigmaaldrich.com The mechanism is believed to involve the activation of the S-F bond, making the sulfur center more susceptible to nucleophilic attack. This activation can be achieved through various means, including the use of organosuperbases or Lewis acids. sigmaaldrich.com
The SuFEx reaction is characterized by its high chemoselectivity and functional group tolerance. nih.gov It typically proceeds under mild conditions and often in aqueous environments, a significant advantage for biological applications. nih.gov The reaction is highly reliable and provides near-quantitative yields of the desired products, with minimal purification required. nih.gov The driving force for the reaction is often the formation of a stable silicon-fluoride bond when using silylated nucleophiles. While the precise mechanism is still a subject of investigation, it is clear that the unique properties of the S-F bond are central to the success of SuFEx chemistry. sigmaaldrich.com
| Substrate | Relative Reactivity with Aryl Silyl (B83357) Ethers | Catalyst Requirement (DBU) | Reference |
|---|---|---|---|
| RN=S(OF)₂ | Highest | 3-10 mol% | sigmaaldrich.com |
| R-SO₂F | High | 10-30 mol% | sigmaaldrich.com |
| R-OSO₂F | Moderate | 10-30 mol% | sigmaaldrich.com |
| RN=S(O)(OAr)F | Lowest | Higher catalyst loading required | sigmaaldrich.com |
The S-F bond in sulfonyl fluorides is the linchpin of SuFEx chemistry. Its remarkable stability is a key asset, allowing the sulfonyl fluoride group to be carried through multi-step syntheses without decomposition. researchgate.nettheballlab.com This stability stems from the high bond energy of the S-F bond, which is significantly greater than that of the S-Cl bond in sulfonyl chlorides. researchgate.net This robustness makes sulfonyl fluorides resistant to a wide range of reaction conditions, including strong acids and thermolysis. sigmaaldrich.com
Despite its stability, the S-F bond possesses a "latent reactivity" that can be unlocked under specific SuFEx conditions. sigmaaldrich.com This controlled reactivity allows for the selective formation of strong covalent bonds with nucleophiles. The S-F bond's resistance to reduction is another important feature; unlike sulfonyl chlorides, sulfonyl fluorides undergo heterolytic cleavage, preventing unwanted side reactions. nih.gov This balance of stability and activatable reactivity is what makes the S-F bond, and by extension SuFEx chemistry, so valuable for creating robust molecular connections in a predictable and efficient manner. sigmaaldrich.comnih.gov
Intermolecular Conjugation and Ligation Strategies
The unique reactivity profile of the sulfonyl fluoride (S(VI)-F) group, characterized by its high stability under many conditions yet potent electrophilicity when activated, makes it an exceptional tool for intermolecular conjugation and ligation. ox.ac.ukresearchgate.net This "click chemistry" reactivity, termed Sulfur(VI) Fluoride Exchange (SuFEx), facilitates the formation of robust covalent bonds with a variety of nucleophiles. sigmaaldrich.comacs.org These strategies are widely employed in chemical biology, materials science, and drug discovery for linking molecular building blocks. sigmaaldrich.comrsc.org
A primary application of this strategy is the covalent modification of proteins by targeting nucleophilic amino acid residues. nih.gov Sulfonyl fluorides and their analogs have been shown to react with lysine, tyrosine, and histidine residues, forming stable sulfonamide or sulfonate ester linkages. acs.orgnih.govnih.gov This "beyond-cysteine" targeting expands the scope of covalent inhibitors and chemical probes, as these residues are prevalent in protein binding pockets where cysteine may be absent. acs.orgnih.gov The Covalent Anchoring using Sulfonyl Exchange (CASE) strategy exemplifies this, where sulfonyl fluoride-containing fragments are used to identify and engage new binding sites on protein surfaces. nih.gov
Ligation strategies extend beyond proteins to include the functionalization of surfaces and the synthesis of complex polymers. rsc.orgnih.gov Ethenesulfonyl fluoride (ESF) has been used as a versatile linker to create "SuFEx-able" surfaces, which can then be sequentially modified using orthogonal click reactions. nih.gov In polymer chemistry, SuFEx provides a highly efficient method for coupling polymer chains with equimolar stoichiometry, enabled by the development of specialized chain transfer agents (CTAs) for RAFT polymerization that incorporate SuFEx-compatible groups. rsc.org
Furthermore, innovative sulfonyl fluoride hubs have been designed to expand synthetic possibilities. For instance, β-chloro alkenylsulfonyl fluorides (BCASF), synthesized via radical chloro-fluorosulfonylation of alkynes, serve as versatile platforms. nih.gov The chloride site can be selectively modified through various cross-coupling and substitution reactions while the sulfonyl fluoride group remains intact for subsequent SuFEx ligation. nih.gov
Table 1: Examples of Intermolecular Ligation Strategies with Sulfonyl Fluoride Analogs
| Ligation Strategy | Nucleophile/Substrate | Product Linkage/Type | Application |
|---|---|---|---|
| Protein Modification | Lysine, Tyrosine, Histidine Residues | Sulfonamide, Sulfonate Ester | Covalent Inhibitors, Chemical Probes acs.orgnih.gov |
| Covalent Anchoring (CASE) | Protein Surface Residues | Covalent Adduct | Drug Discovery, Target Identification nih.gov |
| Surface Functionalization | Surface-Bound Amines/Alcohols | Sulfonamide, Sulfonate Ester | Materials Science, Biosensors nih.gov |
| Polymer-Polymer Coupling | Silyl Ether-Terminated Polymers | Sulfonate Ester | Advanced Polymer Synthesis rsc.org |
| Hub-Based Synthesis | Various Nucleophiles (at Cl site) | Diverse Functionalization | Access to Novel Sulfonyl Fluorides nih.gov |
Water-Accelerated Processes in SuFEx Chemistry
A remarkable feature of SuFEx chemistry is the significant rate acceleration observed when reactions are performed in or on water, a phenomenon that enhances its practicality and biocompatibility. nih.govnih.gov This "on-water" effect is attributed to the unique interactions at the interface of aqueous-organic biphasic mixtures. nih.gov Water can facilitate SuFEx processes through the formation of hydrogen-bonding networks between the fluoride atom of the sulfonyl fluoride and water molecules (S-F···H-OH). nih.gov This interaction is believed to activate the S(VI) center, making it more susceptible to nucleophilic attack.
The rate-accelerating effect has been clearly demonstrated in the coupling of aniline and phenylsulfonyl fluoride, which proceeds smoothly on water at room temperature but stalls completely when the substrates are heated together neat. nih.gov Similarly, water has been shown to have a pronounced accelerating effect on the [2+2] cycloaddition between (hetero)arylated ethenesulfonyl fluorides and inert heteroaromatics, a transformation that is ineffective in conventional organic solvents. nih.gov This acceleration in aquaphotocatalysis is proposed to be due to a high-pressure-like reactivity amplification at the water-oil interface. nih.gov
Interestingly, the presence of water can also alter the regioselectivity of reactions. For the diazotransfer reagent fluorosulfonyl azide (B81097), on-water conditions cause amine nucleophiles to preferentially attack the azide nitrogen instead of the sulfur center, a complete reversal of reactivity compared to anhydrous conditions. nih.gov This is again attributed to the S–F···H–OH hydrogen bonding network at the phase boundary. nih.gov The tolerance for water and oxygen, combined with rate acceleration, makes SuFEx a robust tool for applications in biorelevant and materials chemistry. sigmaaldrich.comnih.gov
Table 2: Comparison of SuFEx Reactions in Different Media
| Reactants | Reaction Conditions | Outcome | Reference |
|---|---|---|---|
| Aniline + Phenylsulfonyl fluoride | Neat, reflux | No reaction | nih.gov |
| Aniline + Phenylsulfonyl fluoride | On-water, room temperature | Smooth coupling | nih.gov |
| (Hetero)arylated ethenesulfonyl fluoride + Heteroaromatics | Conventional organic solvents | Isomerization of starting material | nih.gov |
| (Hetero)arylated ethenesulfonyl fluoride + Heteroaromatics | On-water, visible light | [2+2] Cycloaddition | nih.gov |
| Fluorosulfonyl azide + Amine | Anhydrous | Attack at sulfur center | nih.gov |
| Fluorosulfonyl azide + Amine | On-water | Attack at azide nitrogen | nih.gov |
Radical Chemistry and Electrophilic Activation of Sulfonyl Fluorides
Generation and Reactivity of Sulfonyl Radicals
Beyond their role as electrophiles, sulfonyl fluorides and related compounds can be precursors to sulfonyl radicals, opening up alternative reaction pathways. The generation of these radicals is often achieved under mild conditions using visible-light photoredox catalysis. nih.govrsc.org For example, alkylsulfonyl radicals can be generated from alkyl bromides via halogen atom transfer, followed by SO₂ capture and fluorination in a photoredox-mediated process. organic-chemistry.org Similarly, the fluorosulfonyl radical (FSO₂•) can be generated from sources like FSO₂Cl or bench-stable reagents derived from SO₂F₂ gas and N-heteroarenes, enabling radical additions. organic-chemistry.orgdigitellinc.com
Once generated, these sulfonyl radicals are versatile intermediates. A primary application is their addition to unsaturated C-C bonds. The radical chloro-fluorosulfonylation of alkynes, initiated by a photoredox catalyst, proceeds via the addition of a fluorosulfonyl radical to the alkyne, yielding β-chloro alkenylsulfonyl fluorides. nih.gov Sulfonyl radicals also participate in sulfonations and sulfonamidations under redox-neutral conditions, where the precise control of the photocatalyst's reactivity allows for selective product formation. rsc.org
Electrochemical methods also provide a route to sulfonyl radical intermediates. The electrochemical oxidation of thiols in the presence of a fluoride source is proposed to proceed through radical intermediates, including a radical cation of the starting disulfide, on the pathway to the final sulfonyl fluoride product. acs.org The involvement of radical species in these transformations greatly expands the synthetic utility of sulfur-based functional groups.
Conversion of S(VI) Electrophiles to S(VI) Radicals
While sulfonyl fluorides are typically regarded as stable S(VI) electrophiles, recent advancements have enabled their direct conversion into S(VI) radicals. nih.gov This transformation is challenging due to the high reduction potential and strong S-F bond of the sulfonyl fluoride group. nih.gov A successful strategy involves a dual catalytic system that combines an organosuperbase with a photoredox catalyst. nih.gov
The proposed mechanism involves the activation of the sulfonyl fluoride by the organosuperbase. The base interacts with the sulfonyl fluoride, increasing its electron affinity and making it susceptible to a single-electron transfer (SET) from the excited state of the photocatalyst. This SET event reduces the S(VI) center, leading to the cleavage of the S-F bond and the formation of a S(VI) sulfonyl radical.
This catalytic platform provides a general method for converting typically inert sulfonyl fluorides into radical species under mild conditions. nih.gov These newly formed S(VI) radicals can then be engaged in further reactions, such as ligation with alkenes to produce vinyl sulfones and sulfoximines with high stereoselectivity. nih.gov This conversion dramatically expands the synthetic utility of sulfonyl fluorides, transitioning them from purely electrophilic reagents to precursors for radical-based transformations. nih.gov
Table 3: Conversion of Sulfonyl Fluorides to S(VI) Radicals and Subsequent Ligation
| Sulfonyl Fluoride Substrate | Alkene Partner | Product Type | Key Catalysts | Reference |
|---|---|---|---|---|
| Arylsulfonyl Fluoride | Styrene derivative | Vinyl Sulfone | Organosuperbase, Photoredox Catalyst | nih.gov |
| Alkylsulfonyl Fluoride | Alkyl-substituted alkene | Vinyl Sulfone | Organosuperbase, Photoredox Catalyst | nih.gov |
| Sulfonimidoyl Fluoride | Styrene derivative | Vinyl Sulfoximine | Organosuperbase, Photoredox Catalyst | nih.gov |
Computational Studies and Mechanistic Elucidation
Theoretical Investigations of Reaction Pathways and Transition States
Computational chemistry has become an indispensable tool for understanding the mechanisms of SuFEx reactions involving sulfonyl fluorides and their analogs. nih.govacs.org Despite the apparent simplicity of the sulfur-fluoride exchange, the exact mechanisms are complex and can vary depending on the nucleophile and reaction conditions. nih.gov Theoretical investigations, primarily using Density Functional Theory (DFT), have provided significant insights into reaction pathways and the structures of transition states. acs.org
For the reaction of sulfonyl fluorides with primary amines, such as methanesulfonyl fluoride with methylamine, DFT studies suggest that the reaction proceeds via an Sₙ2-type mechanism. acs.org These calculations help to analyze the influence of solvents and base co-reactants on the reaction barrier. acs.org In contrast, for the reaction with more potent phenolate (B1203915) anions, computational studies support a stepwise addition-elimination mechanism with very low activation barriers and early transition states, although an Sₙ2 pathway could not be definitively excluded under experimental conditions. nih.govacs.org These studies have also shown that such reactions proceed with an inversion of configuration at the sulfur center. nih.gov
Beyond mechanistic elucidation, computational methods are used to predict the reactivity of sulfonyl fluoride analogs. The calculation of the Lowest Unoccupied Molecular Orbital (LUMO) energy of various S(VI)-F electrophiles has been shown to correlate with their intrinsic reactivity. nih.govacs.org This predictive capability is valuable for tuning the reactivity of sulfonyl fluoride warheads in chemical biology applications, allowing for the rational design of probes with optimal rates of protein modification. acs.orgacs.org These theoretical investigations are crucial for refining the understanding of SuFEx chemistry and guiding the design of new reagents and catalysts. nih.gov
Table 4: Summary of Computational Findings on SuFEx Reaction Mechanisms
| Reaction System | Computational Method | Key Findings | Reference |
|---|---|---|---|
| Methanesulfonyl fluoride + Methylamine | DFT | Sₙ2-type mechanism is favored. | acs.org |
| Sulfonimidoyl fluorides + Phenolates | DFT | Sₙ2-type reaction with inversion of configuration; low activation energy. | nih.gov |
| Panel of S(VI)-F electrophiles | LUMO energy calculations | Correlation between LUMO energy and intrinsic reactivity. | nih.govacs.org |
| Sulfonyl fluoride + Amine (general) | Microsolvation approaches | Investigated the role of water and base co-reactants in lowering the reaction barrier. | acs.org |
Prediction of Regioselectivity and Reaction Outcomes
The prediction of how and where a molecule will react is a cornerstone of synthetic chemistry, enabling chemists to design more efficient and selective transformations. For a bifunctional electrophile like 4-chlorobutane-1-sulfonyl fluoride, which possesses two distinct reactive sites—a primary alkyl chloride and a sulfonyl fluoride—predicting the regioselectivity of its reactions with nucleophiles is a key challenge. The outcome of such a reaction is highly dependent on the nature of the nucleophile, the reaction conditions, and the inherent reactivity of each electrophilic center.
Computational chemistry and machine learning have emerged as powerful tools for predicting reaction outcomes. researchgate.netdntb.gov.uanih.gov While specific predictive models for this compound are not extensively documented in the literature, general principles of reactivity and computational approaches can provide significant insights.
Hard and Soft Acids and Bases (HSAB) Theory: A foundational concept for predicting regioselectivity is the Hard and Soft Acids and Bases (HSAB) theory. nih.gov This theory classifies reactants as "hard" or "soft" based on their polarizability. nih.gov The sulfonyl fluoride group, with its highly electronegative fluorine and oxygen atoms surrounding a sulfur(VI) center, is considered a "hard" electrophilic site. Conversely, the carbon atom of the C-Cl bond in the butyl chain is a "softer" electrophilic site. According to HSAB theory, hard nucleophiles (e.g., amines, alkoxides) are expected to preferentially react with the hard sulfonyl fluoride group, leading to sulfonamide or sulfonate ester formation. In contrast, soft nucleophiles (e.g., thiolates) would be predicted to favor reaction at the softer alkyl chloride center, resulting in thioether formation. nih.gov
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states of competing reaction pathways. By calculating the activation energies for nucleophilic attack at the sulfonyl fluoride group versus the alkyl chloride, a prediction of the kinetically favored product can be made. For instance, in nucleophilic aromatic substitution (SNAr) reactions, DFT has been used to predict regioselectivity by comparing the stabilities of isomeric σ-complex intermediates or the energies of concerted transition states. researchgate.net A similar approach could be applied to this compound, providing a quantitative basis for predicting which site a given nucleophile will attack under specific conditions.
Machine Learning Approaches: In recent years, machine learning (ML) algorithms have demonstrated remarkable success in predicting the outcomes of complex chemical reactions. nih.gov These models are trained on large datasets of known reactions and can learn intricate relationships between reactants, reagents, and reaction outcomes. For sulfonyl fluorides, ML models have been developed to predict high-yielding conditions for deoxyfluorination reactions by navigating a complex reaction space of different substrates, bases, and sulfonyl fluoride reagents. While a specific model for this compound may not exist, the principles are transferable. An ML model could be trained on a dataset of reactions involving various bifunctional electrophiles to predict the regioselectivity based on molecular descriptors of the substrate and nucleophile.
The following table outlines a hypothetical prediction of regioselectivity for the reaction of this compound with different types of nucleophiles, based on the principles discussed.
| Nucleophile Type | Predicted Major Product | Rationale (HSAB Theory) |
| Hard (e.g., Ammonia, Primary Amines) | 4-Chlorobutane-1-sulfonamide | Hard nucleophile reacts with hard electrophilic sulfonyl fluoride. |
| Hard (e.g., Sodium Methoxide) | Methyl 4-chlorobutane-1-sulfonate | Hard nucleophile reacts with hard electrophilic sulfonyl fluoride. |
| Soft (e.g., Sodium Thiophenolate) | 4-(Phenylthio)butane-1-sulfonyl fluoride | Soft nucleophile reacts with soft electrophilic alkyl chloride. |
| Borderline (e.g., Cyanide) | Mixture of products or dependent on conditions | Nucleophile has intermediate character, leading to competitive reactions. |
It is important to note that these are predictions based on general principles. The actual reaction outcomes can be influenced by other factors such as the solvent, temperature, and the presence of catalysts, which can alter the reactivity and selectivity.
Analysis of Noncovalent Interactions in Sulfonyl Fluoride Systems
Noncovalent interactions, while weaker than covalent bonds, play a crucial role in determining the structure, stability, and reactivity of molecules. researchgate.net In the context of sulfonyl fluorides, these interactions are critical in understanding their behavior in both the solid state and in solution, particularly within the framework of SuFEx chemistry. The analysis of these subtle forces provides insights into crystal packing, molecular recognition, and the mechanisms of catalysis. fgcu.edunih.govnih.gov
Hirshfeld Surface Analysis: A powerful technique for visualizing and quantifying intermolecular interactions in crystals is Hirshfeld surface analysis. fgcu.edunih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule dominates that of the procrystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify and analyze different types of noncovalent interactions.
A comparative crystallographic and Hirshfeld surface analysis of an aromatic sulfonyl fluoride (4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole) and its corresponding sulfonyl chloride analog provides valuable insights into the distinct interaction patterns of the SO2F group. fgcu.edunih.govnih.gov
Key findings from such analyses include:
Dominance of Oxygen Interactions: The oxygen atoms of the sulfonyl group are the primary sites for intermolecular interactions, not the halogen atom. nih.gov
Distinct Halogen Behavior: The fluorine atom in the sulfonyl fluoride does not typically participate in hydrogen bonding, in stark contrast to the chlorine atom in the sulfonyl chloride which shows significant H⋯Cl interactions. nih.gov Instead, the fluorine atom is more likely to engage in F⋯π interactions. fgcu.edunih.govnih.gov
Influence on Crystal Packing: Cl⋯O interactions play a significant role in the crystal packing of the sulfonyl chloride, while O⋯F interactions are more influential in the sulfonyl fluoride structure. nih.gov
The following table summarizes the percentage contributions of various intermolecular contacts to the Hirshfeld surface for 4-chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole (B114252) (Compound 1) and 4-chloro-7-fluorosulfonyl-2,1,3-benzoxadiazole (Compound 2), as derived from published research. nih.gov
| Intermolecular Contact | Contribution to Hirshfeld Surface (%) - Compound 1 (SO₂Cl) | Contribution to Hirshfeld Surface (%) - Compound 2 (SO₂F) |
| Cl···H | 11.2 | 3.6 |
| O···H | 10.1 | 11.7 |
| N···H | 5.6 | 7.3 |
| C···H | 12.0 | 12.0 |
| H···H | 10.6 | 11.1 |
| Cl···Cl | 6.4 | 4.8 |
| Cl···O | 15.6 | 13.0 |
| Cl···N | 4.7 | 4.9 |
| Cl···C | 8.8 | 8.8 |
| O···O | 1.8 | 1.8 |
| O···N | 3.3 | 3.3 |
| O···C | 4.4 | 4.4 |
| F···H | - | 0.9 |
| F···O | - | 4.1 |
| F···N | - | 2.1 |
| F···C | - | 4.5 |
Data adapted from El-Sheshtawy et al., ChemistrySelect, 2022. nih.gov
Applications of 4 Chlorobutane 1 Sulfonyl Fluoride and Sulfonyl Fluorides in Advanced Chemical Synthesis and Research
Catalytic Applications in Organic Transformations
The inherent stability of the S-F bond necessitates catalytic activation for many transformations, a challenge that has spurred the development of innovative catalytic systems. These methods unlock the potential of sulfonyl fluorides as precursors in a wide array of organic reactions.
Sulfonyl fluorides have emerged as key precursors in catalytic processes for synthesizing important structural motifs like sulfonamides and sulfonic esters. nih.gov Early strategies focused on base-catalyzed methods. For instance, substoichiometric amounts (20 mol%) of the organobase 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the reaction between sulfonyl fluorides and silyl-protected alcohols to form sulfonic esters. nih.govacs.org
More recently, nucleophilic catalysts have been developed to broaden the scope of these transformations. A notable system employs a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) in combination with a silicon co-additive to facilitate the amidation of sulfonyl fluorides and fluorosulfates. acs.orgchemrxiv.orgnih.gov This method is particularly effective for producing sterically hindered sulfonamides and has been applied to the synthesis of the drug Fedratinib, demonstrating its utility in medicinal chemistry. chemrxiv.orgnih.gov
Furthermore, transition-metal catalysis has been instrumental in the direct synthesis of sulfonyl fluorides, which then act as precursors for further functionalization. Palladium-catalyzed, one-pot methods have been developed to convert aryl bromides, iodides, and alkenyl triflates into the corresponding sulfonyl fluorides. nih.govmdpi.comnih.gov Bismuth-catalyzed systems also enable the synthesis of aryl sulfonyl fluorides from readily available aryl boronic acids, showcasing the expanding repertoire of catalytic tools available. acs.org These catalytic strategies are summarized in the table below.
Table 1: Catalytic Systems for the Transformation and Synthesis of Sulfonyl Fluorides
| Catalytic Strategy | Catalyst / Reagents | Transformation | Ref. |
|---|---|---|---|
| Base Catalysis | DBU | Sulfonyl Fluoride (B91410) + Silyl (B83357) Ether → Sulfonic Ester | nih.govacs.org |
| Nucleophilic Catalysis | HOBt / Silicon Additive | Sulfonyl Fluoride + Amine → Sulfonamide | acs.orgchemrxiv.orgnih.gov |
| Metal Catalysis | Pd(OAc)₂ / CataCXium A | Aryl Iodide → Aryl Sulfonyl Fluoride | mdpi.com |
| Metal Catalysis | PdCl₂(AmPhos)₂ / DABSO | Aryl Bromide → Aryl Sulfonyl Fluoride | mdpi.com |
Understanding the mechanism by which sulfonyl fluorides are activated is crucial for optimizing and designing new catalytic systems. In base-catalyzed SuFEx reactions, two primary mechanistic hypotheses have been proposed for the role of catalysts like DBU. nih.govacs.org One pathway suggests that the base activates the sulfonyl fluoride through a reversible nucleophilic addition, creating a more reactive species. nih.gov An alternative mechanism posits that the base coordinates to the silicon atom of a silyl ether, forming a silicate (B1173343) intermediate that releases a more nucleophilic alkoxide or phenoxide group, which then reacts with the sulfonyl fluoride. nih.govacs.org In both proposed cycles, a silicon species acts as a fluoride trap, enabling the regeneration of the catalyst. nih.govacs.org
In the HOBt-catalyzed amidation system, experimental and mechanistic studies indicate that HOBt acts as a superior nucleophilic catalyst that directly activates the S(VI)-F bond. chemrxiv.org The proposed mechanism involves the formation of an activated intermediate, which has been observed via ¹H NMR spectroscopy. acs.org The silicon co-additive, such as 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), is believed to trap the fluoride ion generated after the nucleophilic substitution, allowing for catalytic turnover. acs.org
For the bismuth-catalyzed synthesis of aryl sulfonyl fluorides, the catalytic cycle proceeds through defined organometallic elementary steps without a change in the Bi(III) oxidation state. acs.org The key steps include the catalytic insertion of sulfur dioxide (SO₂) into a bismuth-carbon bond, which forms a unique O-bound bismuth sulfinate complex. acs.org This intermediate is then oxidized and fluorinated to release the final aryl sulfonyl fluoride product and regenerate the active bismuth catalyst. acs.org
Development of Novel Reagents and Intermediates
The stability and predictable reactivity of the sulfonyl fluoride group have made it an ideal anchor for the design of multifunctional reagents and synthetic intermediates. These "hubs" allow for the rapid construction and diversification of complex molecules.
A prominent class of these intermediates is the 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs). nih.gov These molecules are designed as versatile connective hubs, integrating three key features: a point for modular diversification (an alkyl or aromatic unit), a reactive internal alkyne for core diversification, and a sulfonyl fluoride head group that serves as a SuFExable handle for late-stage functionalization. nih.govbohrium.com
SASFs are central to a strategy known as Diversity Oriented Clicking (DOC), which combines classic click-cycloaddition reactions with SuFEx chemistry to rapidly generate libraries of structurally diverse compounds. nih.govnoaa.gov The alkyne moiety in SASFs can undergo a variety of stereoselective click-cycloaddition reactions with dipoles and dienes to produce an array of heterocyclic sulfonyl fluorides, such as isoxazoles and triazoles. nih.govbohrium.com
Furthermore, the reactivity of SASFs extends to Michael-type additions, where reactions with nucleophiles like secondary amines and carboxylates yield β-substituted alkenyl sulfonyl fluorides as single isomers. nih.gov They can also serve as bifunctional reagents in radical reactions. Acting as both a precursor to the fluorosulfonyl radical (FSO₂•) and a radical trap, they enable the 1,2-difunctionalization of unactivated alkenes to produce β-alkynyl-fluorosulfonylalkanes. d-nb.infonih.gov These products can be readily diversified through subsequent SuFEx chemistry. d-nb.info
Another powerful class of synthetic intermediates is the β-chloro alkenylsulfonyl fluorides (BCASF). nih.govresearchgate.net These hubs are constructed via the radical chloro-fluorosulfonyl difunctionalization of alkynes, a process that can be achieved under photoredox conditions. nih.govresearchgate.netresearchgate.net
The synthetic utility of BCASFs lies in their orthogonal reactivity. The sulfonyl fluoride group remains stable and available for SuFEx chemistry, while the chloride at the β-position serves as a versatile site for a variety of transformations. nih.govresearchgate.net This allows for the synthesis of a wide range of previously hard-to-access sulfonyl fluorides. nih.govresearchgate.net The versatility of BCASF hubs is demonstrated by their successful application in the late-stage modification of complex molecules, including peptides and drugs. nih.govresearchgate.net
Table 2: Diversification Reactions of β-Chloro Alkenylsulfonyl Fluoride (BCASF) Hubs
| Reaction Type | Reagents | Product Type | Ref. |
|---|---|---|---|
| Suzuki Coupling | Boronic Acids | Dienylsulfonyl Fluorides | nih.govresearchgate.netthieme-connect.de |
| Sonogashira Coupling | Terminal Alkynes | Ynenylsulfonyl Fluorides | nih.govresearchgate.netthieme-connect.de |
| Nucleophilic Substitution | N, O, S Nucleophiles | Heteroatom-Substituted Alkenylsulfonyl Fluorides | nih.govresearchgate.net |
These examples underscore the strategic importance of sulfonyl fluorides, not just as the target of synthesis but as enabling tools for advanced chemical research, facilitating the creation of diverse and complex molecular libraries from common precursors.
Characterization and Spectroscopic Analysis of Sulfonyl Fluorides in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For a molecule like 4-chlorobutane-1-sulfonyl fluoride (B91410), a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive picture of its molecular framework.
¹H NMR Spectroscopic Analysis for Proton Environments
The ¹H NMR spectrum of 4-chlorobutane-1-sulfonyl fluoride is expected to show four distinct signals corresponding to the four sets of non-equivalent protons in the butyl chain. The electron-withdrawing effects of the sulfonyl fluoride group (-SO₂F) and the chlorine atom will significantly influence the chemical shifts of the adjacent methylene (B1212753) groups.
The protons on the carbon adjacent to the highly electronegative sulfonyl fluoride group (C1) are expected to be the most deshielded and thus appear at the highest chemical shift. The protons on the carbon bearing the chlorine atom (C4) would also be shifted downfield, but typically less so than those adjacent to the -SO₂F group. The protons on the internal methylene groups (C2 and C3) would have chemical shifts intermediate between the two ends.
Based on data for analogous compounds like 1-chlorobutane (B31608) and alkyl sulfonyl fluorides, the following predictions can be made: docbrown.infochemicalbook.com
Protons on C1 (α to -SO₂F): These protons are expected to appear as a triplet at approximately 3.4-3.6 ppm due to coupling with the two adjacent protons on C2.
Protons on C4 (α to -Cl): These protons will likely resonate as a triplet around 3.6-3.7 ppm, influenced by the adjacent C3 protons. docbrown.info
Protons on C2 and C3 (internal): These two methylene groups will form a complex multiplet system. The protons on C2, being adjacent to the C1 protons, are predicted to appear around 2.1-2.3 ppm. The protons on C3, adjacent to the C4 protons, are expected around 1.9-2.1 ppm. Both signals would likely appear as quintets or multiplets due to coupling with their neighbors.
Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₂-SO₂F (C1) | 3.4 - 3.6 | Triplet (t) |
| -CH₂-CH₂SO₂F (C2) | 2.1 - 2.3 | Multiplet (m) |
| -CH₂-CH₂Cl (C3) | 1.9 - 2.1 | Multiplet (m) |
¹³C NMR Spectroscopic Analysis for Carbon Frameworks
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display four distinct singlet signals, one for each unique carbon atom in the chain. docbrown.info The chemical shifts are heavily influenced by the electronegativity of the attached functional groups.
The carbon atom directly bonded to the sulfonyl fluoride group (C1) is expected to be significantly deshielded, appearing at a downfield chemical shift. A study of fluorocarbon sulfonyl fluorides indicated that methylene groups adjacent to a fluoroalkyl sulfonyl fluoride group resonate in the 52.8-65.7 ppm range. pdx.edu The carbon bonded to the chlorine atom (C4) will also be deshielded. The internal carbons (C2 and C3) will appear at higher field (lower ppm values).
Drawing from data for 1-chlorobutane and alkyl sulfonyl fluorides, the following predictions are made: docbrown.infopdx.educhemicalbook.comchegg.com
C1 (attached to -SO₂F): Expected to be the most downfield signal, likely in the range of 55-65 ppm.
C4 (attached to -Cl): Predicted to appear around 44-46 ppm. docbrown.info
C2 and C3: These carbons will be found upfield. C3 is predicted around 28-30 ppm, and C2 is predicted around 25-27 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C1 (-CH₂-SO₂F) | 55 - 65 |
| C2 (-CH₂-CH₂SO₂F) | 25 - 27 |
| C3 (-CH₂-CH₂Cl) | 28 - 30 |
¹⁹F NMR Spectroscopic Analysis for Fluorine Environments
¹⁹F NMR spectroscopy is highly sensitive to the local environment of the fluorine atom. numberanalytics.com For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom of the sulfonyl fluoride group.
The chemical shift of sulfonyl fluorides (-SO₂F) typically appears in a characteristic region. For alkyl sulfonyl fluorides, this is generally in the range of +40 to +70 ppm relative to CFCl₃. rsc.org For example, the ¹⁹F chemical shift for sulfuryl fluoride is +37.4 ppm. spectrabase.com Therefore, a signal in this downfield region is anticipated.
Furthermore, this fluorine signal is expected to show coupling to the two protons on the adjacent carbon (C1). According to the n+1 rule, this would result in the ¹⁹F signal appearing as a triplet.
Predicted ¹⁹F NMR Data for this compound
| Fluorine Environment | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity |
|---|
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) would be used to confirm the molecular weight and elemental composition of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, this peak would appear as a characteristic pair of signals (M⁺ and M+2) with an approximate intensity ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The predicted monoisotopic molecular weight is approximately 174 g/mol .
Fragmentation patterns in mass spectrometry provide valuable structural information. For this compound, several fragmentation pathways are plausible: nist.govnist.govyoutube.commiamioh.educhadsprep.com
Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment with an m/z corresponding to [M-Cl]⁺.
Loss of the Sulfonyl Fluoride Group: Fragmentation could involve the loss of the ·SO₂F radical.
Alpha-Cleavage: Cleavage of the C1-C2 bond is a common pathway for sulfonyl compounds, leading to the loss of a propyl chloride radical.
Cleavage of the Alkyl Chain: Fragmentation of the butyl chain can lead to a variety of smaller carbocation fragments.
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Predicted m/z | Notes |
|---|---|---|
| [C₄H₈ClFO₂S]⁺ (M⁺) | 174/176 | Molecular ion peak with 3:1 isotopic pattern |
| [C₄H₈SO₂F]⁺ | 139 | Loss of ·Cl radical |
| [C₄H₈Cl]⁺ | 91/93 | Loss of ·SO₂F radical, with 3:1 isotopic pattern |
| [SO₂F]⁺ | 83 | Sulfonyl fluoride cation |
X-ray Diffraction (XRD) for Solid-State Structural Elucidation and Crystalline Interactions
X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com If this compound can be crystallized, single-crystal XRD analysis would provide definitive information about its solid-state conformation, including precise bond lengths, bond angles, and torsion angles.
This technique would allow for the unambiguous determination of the geometry around the sulfur atom, which is expected to be tetrahedral. It would also reveal the conformational preferences of the butyl chain in the solid state. Of particular interest would be the intermolecular interactions. XRD could identify weak interactions such as hydrogen bonds (if any crystal solvent is present) or, more likely, halogen bonding involving the chlorine atom and dipole-dipole interactions involving the highly polar sulfonyl fluoride group. These interactions govern the packing of the molecules in the crystal lattice. While no experimental XRD data for this specific compound is available, studies on other sulfonyl fluorides have utilized this technique to confirm molecular structures and analyze protein-ligand interactions. mdpi.comnih.gov
Other Advanced Spectroscopic Techniques for Structural and Electronic Characterization
Beyond the primary techniques, other advanced spectroscopic methods could provide deeper insights into the structure and properties of this compound.
Infrared (IR) Spectroscopy: This technique would be used to identify the functional groups present in the molecule. Strong, characteristic absorption bands for the sulfonyl group (S=O stretches) would be expected around 1400-1450 cm⁻¹ (asymmetric) and 1200-1230 cm⁻¹ (symmetric). A C-F stretch would also be present, though it can be variable.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for confirming the assignments made in the 1D NMR spectra. A COSY spectrum would show correlations between adjacent protons (e.g., H1-H2, H2-H3, H3-H4), confirming the connectivity of the alkyl chain. An HSQC spectrum would correlate each proton signal with the carbon signal to which it is directly attached, definitively assigning the ¹H and ¹³C resonances. numberanalytics.com
Raman Spectroscopy: As a complementary technique to IR, Raman spectroscopy could also identify vibrational modes, particularly for the sulfur-containing functional group. rsc.org
Computational Chemistry: In the absence of experimental data, computational methods like Density Functional Theory (DFT) are often used to predict spectroscopic properties. These calculations can provide theoretical NMR chemical shifts, vibrational frequencies, and other data that can be compared with future experimental results. nih.gov
These advanced methods, in conjunction with the fundamental techniques, would allow for a complete and unambiguous characterization of this compound. researchgate.netstanford.edu
Future Directions and Emerging Research Avenues for Aliphatic Sulfonyl Fluorides
Expansion of Sustainable Synthesis Methodologies
The development of environmentally friendly and efficient methods for synthesizing aliphatic sulfonyl fluorides is a key area of future research. Current strategies often involve harsh reagents and produce significant waste. Emerging research focuses on "green chemistry" approaches to address these limitations.
One promising avenue is the use of water as a solvent, which is cost-effective and environmentally benign. rsc.org Researchers have developed methods for the synthesis of β-sulfonyl aliphatic sulfonyl fluorides in aqueous media without the need for ligands or additives. rsc.orgresearchgate.net These reactions proceed under mild conditions and allow for simple product isolation through filtration, which is advantageous for industrial-scale production. rsc.org
Another sustainable approach involves the development of catalyst-free reactions. For instance, a visible-light-mediated, catalyst-free aqueous-phase hydrosulfonylation of alkenes and alkynes has been reported. researchgate.net This method utilizes tris(trimethylsilyl)silane (B43935) as a hydrogen atom donor to activate sulfonyl chlorides, enabling the reaction to proceed at room temperature with excellent yields. researchgate.net
Furthermore, new reagents are being developed to simplify the synthesis of sulfonyl fluorides. A recently developed safe, cost-effective, and environmentally friendly method utilizes the reaction of thiols and disulfides with specific reagents and potassium fluoride (B91410) to produce a broad range of sulfonyl fluorides with non-toxic by-products. sciencedaily.com This approach is scalable and is expected to become a preferred method for both laboratory and industrial synthesis. sciencedaily.com
The direct conversion of sulfonic acids and their salts to sulfonyl fluorides is another area of active development. nih.gov New one-pot, two-step protocols are being explored that avoid the use of highly toxic reagents like SO2F2 gas. nih.govrhhz.net These methods often involve the in-situ formation of a sulfonyl chloride intermediate followed by a chloride-fluoride exchange. nih.gov
The table below summarizes some of the emerging sustainable synthesis methodologies for aliphatic sulfonyl fluorides.
| Methodology | Key Features | Advantages |
| Aqueous Media Synthesis | Uses water as a solvent, mild conditions, no ligands/additives. rsc.orgresearchgate.net | Environmentally friendly, cost-effective, simple product isolation. rsc.org |
| Visible-Light-Mediated Hydrosulfonylation | Catalyst-free, uses visible light, room temperature. researchgate.net | Sustainable, high yields, good geometric selectivity. researchgate.net |
| Thiol/Disulfide Conversion | Uses safe reagents, produces non-toxic by-products. sciencedaily.com | Low-cost, scalable, environmentally friendly. sciencedaily.com |
| Direct Conversion of Sulfonic Acids | One-pot, two-step protocols, avoids highly toxic reagents. nih.govrhhz.net | Utilizes readily available starting materials. nih.gov |
Exploration of Novel Reactivity Patterns Beyond Current Paradigms
While the primary reactivity of sulfonyl fluorides involves nucleophilic substitution at the sulfur center, researchers are actively exploring new and unconventional reaction pathways. A significant area of interest is the generation and application of fluorosulfonyl radicals (•SO2F). researchgate.net The high bond dissociation energy of the S(VI)-F bond has made the generation of these radicals challenging, but recent advances are overcoming this hurdle. researchgate.netresearchgate.net
Radical fluorosulfonylation is emerging as a powerful tool for the synthesis of sulfonyl fluorides. researchgate.net This approach allows for the difunctionalization of alkenes and alkynes, introducing both a fluorosulfonyl group and another functional group across a double or triple bond. researchgate.net For example, a transition-metal-free radical 1,2-difunctionalization of unactivated alkenes has been developed, involving the addition of a fluorosulfonyl radical followed by vicinal alkynylation. researchgate.net
The development of novel reagents that can generate fluorosulfonyl radicals under mild conditions is crucial for expanding the scope of this reactivity. Air-stable crystalline benzimidazolium fluorosulfonate cationic salt reagents have been shown to be effective in the radical fluorosulfonylation of unsaturated hydrocarbons. researchgate.net
Another area of exploration is the use of sulfonyl fluorides as electrophiles in reactions beyond the well-established Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. For instance, their use as Suzuki-Miyaura coupling electrophiles to form C-C bonds would significantly broaden their synthetic utility. researchgate.net
The table below highlights some of the novel reactivity patterns being explored for aliphatic sulfonyl fluorides.
| Reactivity Pattern | Description | Potential Applications |
| Radical Fluorosulfonylation | Generation and addition of fluorosulfonyl radicals to unsaturated bonds. researchgate.net | Synthesis of complex sulfonyl fluoride-containing molecules. researchgate.net |
| Difunctionalization of Alkenes/Alkynes | Simultaneous introduction of a fluorosulfonyl group and another functional group. researchgate.net | Access to a wider range of functionalized aliphatic sulfonyl fluorides. researchgate.net |
| Novel Coupling Reactions | Use of sulfonyl fluorides as electrophiles in cross-coupling reactions like Suzuki-Miyaura. researchgate.net | Formation of new carbon-carbon bonds. researchgate.net |
Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms governing the synthesis and reactivity of aliphatic sulfonyl fluorides is essential for the development of more efficient and selective transformations. The integration of experimental studies with computational modeling is proving to be a powerful approach in this regard.
Computational studies, particularly using Density Functional Theory (DFT), are being employed to investigate the mechanisms of various reactions involving sulfonyl fluorides. nih.gov For example, a comprehensive computational study on the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides elucidated the critical roles of the catalyst and base and uncovered the origin of SO2 insertion into the Bi(III)-C(sp2) bond. nih.gov Such studies provide valuable insights that can guide the rational design of improved catalytic systems. nih.gov
Experimental techniques are also being used to probe reaction mechanisms. Control experiments, such as those involving radical inhibitors, can help to determine whether a reaction proceeds through a radical or ionic pathway. rhhz.net High-resolution mass spectrometry (HRMS) analysis can be used to identify reaction intermediates and by-products, providing further clues about the reaction mechanism. researchgate.net
The proposed mechanism for the radical hydro-fluorosulfonylation of alkenes, for instance, involves the rapid interception of an alkyl radical by O2, followed by the reduction of the resulting peroxy radical. researchgate.net This detailed mechanistic understanding helps to explain the observed product distribution and can be used to optimize the reaction conditions. researchgate.net
The combination of experimental and computational approaches allows for a more complete picture of the reaction landscape, enabling researchers to predict reaction outcomes, design new catalysts, and develop novel synthetic methodologies.
Development of Highly Selective and Tunable Derivatization Strategies
The ability to selectively and controllably derivatize aliphatic sulfonyl fluorides is crucial for their application in various fields. The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a key "click chemistry" tool for this purpose. acs.orgenamine.net SuFEx allows for the reliable and efficient formation of sulfonates and sulfonamides from sulfonyl fluorides under mild conditions. rsc.org
The development of new catalysts and reaction conditions is expanding the scope and selectivity of SuFEx reactions. For example, the use of an appropriate catalyst-reagent combination allows for the reliable activation of the S(VI)-F bond for nucleophilic exchange. acs.org This enables the late-stage functionalization of complex molecules containing a sulfonyl fluoride group. researchgate.net
Beyond SuFEx, researchers are exploring other strategies for the selective derivatization of aliphatic sulfonyl fluorides. For instance, the β-alkynyl-fluorosulfonylalkanes obtained from radical trapping reactions can be readily diversified to obtain sulfonates and sulfonamides. researchgate.net
The development of bifunctional reagents containing a sulfonyl fluoride group is another promising approach. These reagents can be used to link different molecular fragments together in a modular fashion. researchgate.net
The table below outlines some of the strategies being developed for the selective derivatization of aliphatic sulfonyl fluorides.
| Derivatization Strategy | Description | Key Advantages |
| Sulfur(VI) Fluoride Exchange (SuFEx) | Nucleophilic substitution at the sulfur center of the sulfonyl fluoride. acs.orgenamine.net | High efficiency, reliability, and broad applicability. rsc.orgacs.org |
| Late-Stage Functionalization | Modification of complex molecules containing a sulfonyl fluoride group. researchgate.net | Allows for the rapid diversification of molecular scaffolds. researchgate.net |
| Diversification of Functionalized Precursors | Derivatization of molecules already containing a modified sulfonyl fluoride group. researchgate.net | Access to a wider range of sulfonylated compounds. researchgate.net |
| Bifunctional Reagents | Reagents containing both a sulfonyl fluoride and another reactive group. researchgate.net | Modular approach to the synthesis of complex molecules. researchgate.net |
Applications in Advanced Materials Science and Chemical Biology Tools (excluding clinical/drug properties)
The unique properties of aliphatic sulfonyl fluorides, such as their stability and reactivity, make them valuable building blocks for advanced materials and powerful tools for chemical biology research.
In materials science, sulfonyl fluorides are being used in the development of new polymers and surface modifications. nih.gov The SuFEx reaction provides a reliable method for creating strong and stable linkages between polymer chains, leading to materials with enhanced properties. nih.govacs.org The incorporation of sulfonyl fluoride groups into polymers can also be used to tune their surface properties, such as hydrophobicity and reactivity. researchgate.net
In the realm of chemical biology, aliphatic sulfonyl fluorides are widely used as reactive probes to study biological systems. nih.govrsc.org They can be used to covalently modify specific amino acid residues in proteins, such as serine, tyrosine, lysine, and histidine. acs.orgenamine.netacs.org This allows researchers to identify and validate new drug targets, map enzyme binding sites, and study protein-protein interactions. nih.govrsc.org
Activity-based protein profiling (ABPP) is a powerful technique that utilizes reactive probes, including aliphatic sulfonyl fluorides, to study enzyme function in complex biological samples. nih.gov For example, fatty acid-like aliphatic sulfonyl fluorides have been used as activity-based probes for a subset of fatty acid-associated metabolic serine hydrolases. nih.gov
Furthermore, sulfonyl fluoride-containing probes can be designed to be "clickable," meaning they contain a second functional group, such as an alkyne or azide (B81097), that can be used to attach a reporter tag for visualization or enrichment. nih.gov This allows for the identification of the proteins that have been labeled by the probe.
The table below summarizes some of the applications of aliphatic sulfonyl fluorides in materials science and chemical biology.
| Application Area | Specific Use | Significance |
| Materials Science | Polymer synthesis and modification. nih.govresearchgate.net | Creation of materials with enhanced properties and tailored surface characteristics. nih.govacs.org |
| Chemical Biology | Covalent protein modification. acs.orgenamine.netacs.org | Target identification and validation, mapping of binding sites. nih.govrsc.org |
| Chemical Biology | Activity-based protein profiling (ABPP). nih.gov | Studying enzyme function in complex biological systems. nih.gov |
| Chemical Biology | "Clickable" probes for protein labeling. nih.gov | Identification and visualization of labeled proteins. nih.gov |
Q & A
Q. What are the common synthetic routes for preparing 4-Chlorobutane-1-sulfonyl fluoride, and what factors influence the choice of method?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions where a sulfonyl chloride precursor reacts with a fluoride source (e.g., KF or AgF) under anhydrous conditions. Electrochemical methods using phase transfer catalysts (e.g., tetrabutylammonium fluoride) in flow reactors can improve efficiency and reduce byproducts . Key factors include reagent availability, reaction scalability, and the need for high purity, which may favor electrochemical approaches for lab-scale reproducibility.
Q. How can researchers characterize the structure and purity of this compound using spectroscopic techniques?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the sulfonyl fluoride group and chlorobutane chain. For example, the fluorine resonance near 60 ppm in ¹⁹F NMR is indicative of sulfonyl fluorides. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (S=O stretching ~1350–1200 cm⁻¹) further validate molecular structure. Cross-referencing with databases for SMILES (e.g.,
C(CCS(=O)(=O)F)Cl) and InChI keys ensures structural alignment .
Q. What are the primary reactivity patterns of this compound with nucleophiles in organic synthesis?
- Methodological Answer : The sulfonyl fluoride group reacts selectively with amines and alcohols under basic conditions to form sulfonamides or sulfonate esters. For instance, reaction with primary amines in THF at 0–5°C yields stable sulfonamide derivatives, while alcohol reactions require catalytic bases like triethylamine. Monitoring reaction progress via TLC or LC-MS ensures minimal hydrolysis of the sulfonyl fluoride .
Advanced Research Questions
Q. What strategies can enhance the selectivity of this compound in covalent binding to biological targets?
- Methodological Answer : Adjusting pH (e.g., neutral to mildly acidic conditions) and solvent polarity (e.g., DMF/H₂O mixtures) can modulate nucleophile accessibility. Site-specific targeting is achievable by introducing steric hindrance via substituents on the butane chain, as seen in structurally related sulfonyl chlorides . Pre-incubation with competing nucleophiles (e.g., thiols) can further refine selectivity in enzyme inhibition studies .
Q. How do structural modifications in sulfonyl fluoride derivatives affect their stability and reactivity in aqueous environments?
- Methodological Answer : The chlorobutane chain in this compound confers greater hydrolytic stability compared to shorter-chain analogs (e.g., ethanesulfonyl fluorides). However, electron-withdrawing groups on the butane chain (e.g., nitro or cyano substituents) may accelerate hydrolysis. Stability assays in buffered solutions (pH 7.4, 37°C) with periodic ¹⁹F NMR monitoring are recommended to quantify degradation kinetics .
Q. What are the challenges in optimizing reaction yields during multi-step syntheses involving this compound?
- Methodological Answer : Competing hydrolysis and side reactions (e.g., elimination of HCl) are common issues. Mitigation strategies include:
- Using anhydrous solvents and inert atmospheres.
- Sequential addition of reagents to control exothermicity.
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.
Reaction optimization via Design of Experiments (DoE) frameworks can systematically identify ideal temperature and stoichiometry parameters .
Q. How can this compound be utilized as a biochemical probe in enzyme inhibition studies?
- Methodological Answer : Its covalent binding to catalytic serine or cysteine residues makes it suitable for activity-based protein profiling (ABPP). For example, pre-treatment with the compound in cell lysates, followed by click chemistry tagging with biotin-azide, enables target identification via streptavidin pull-down assays. Competitive experiments with known inhibitors validate specificity .
Data Contradictions and Resolution
- highlights that 4-Chlorobutane-1-sulfonyl chloride exhibits lower reactivity toward alcohols compared to its fluoride analog, emphasizing the need to validate reaction conditions when transitioning between sulfonyl halides.
- and 20 suggest conflicting stability profiles for sulfonyl fluorides in aqueous media. Researchers should conduct empirical stability tests under specific experimental conditions to resolve discrepancies.
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
